molecular formula C10H11Cl2NO2 B12108377 Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt

Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt

Cat. No.: B12108377
M. Wt: 248.10 g/mol
InChI Key: ZRQARLLXTQDKBQ-UHFFFAOYSA-N
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Description

Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt is a chemical compound that combines the properties of benzoic acid, azetidine, and chlorine. This compound is often used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt typically involves the following steps:

    Formation of 5-(3-azetidinyl)-2-chlorobenzoic acid: This can be achieved by reacting 2-chlorobenzoic acid with azetidine under specific conditions.

    Conversion to Hydrochloride Salt: The resulting 5-(3-azetidinyl)-2-chlorobenzoic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt involves its interaction with specific molecular targets. The azetidine ring and chlorine atom play crucial roles in its reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 5-(3-azetidinyl)-2-chloro: This compound is similar but lacks the hydrochloride salt form.

    Benzoic acid, 5-(3-azetidinyl)-2-bromo: Similar structure with a bromine atom instead of chlorine.

    Benzoic acid, 5-(3-azetidinyl)-2-fluoro: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability. The combination of the azetidine ring and chlorine atom also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

5-(azetidin-3-yl)-2-chlorobenzoic acid;hydrochloride

InChI

InChI=1S/C10H10ClNO2.ClH/c11-9-2-1-6(7-4-12-5-7)3-8(9)10(13)14;/h1-3,7,12H,4-5H2,(H,13,14);1H

InChI Key

ZRQARLLXTQDKBQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=C(C=C2)Cl)C(=O)O.Cl

Origin of Product

United States

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